molecular formula C8H6O3S B12062057 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

Cat. No.: B12062057
M. Wt: 182.20 g/mol
InChI Key: RPIYCUXQSLWKNX-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is a thiophene derivative featuring a propynyl ether substituent at the 4-position and a carboxylic acid group at the 2-position of the thiophene ring. Thiophene-based compounds are widely studied due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The prop-2-yn-1-yloxy group introduces a terminal alkyne moiety, which may enhance reactivity and enable click chemistry applications or influence biological interactions through steric and electronic effects.

Properties

Molecular Formula

C8H6O3S

Molecular Weight

182.20 g/mol

IUPAC Name

4-prop-2-ynoxythiophene-2-carboxylic acid

InChI

InChI=1S/C8H6O3S/c1-2-3-11-6-4-7(8(9)10)12-5-6/h1,4-5H,3H2,(H,9,10)

InChI Key

RPIYCUXQSLWKNX-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CSC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-Hydroxythiophene-2-carboxylic Acid

The precursor 4-hydroxythiophene-2-carboxylic acid is synthesized via bromination followed by hydrolysis:

  • Bromination : Thiophene-2-carboxylic acid undergoes regioselective bromination at position 4 using pyridinium perbromide in dichloromethane and hydrobromic acid at -10–0°C.

  • Hydrolysis : The 4-bromo intermediate is treated with aqueous NaOH (10%) at 80°C for 6 hours to yield 4-hydroxythiophene-2-carboxylic acid.

Propargylation Reaction

The hydroxyl group at position 4 is alkylated with propargyl bromide under basic conditions:

  • Reagents : 4-Hydroxythiophene-2-carboxylic acid, propargyl bromide, K₂CO₃, DMF.

  • Conditions : 80°C, 12 hours under nitrogen.

  • Yield : 65–72% after recrystallization.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the alkoxide ion (generated by deprotonation of the hydroxyl group) attacks propargyl bromide. Copper(I) iodide may be added to stabilize the alkyne.

One-Pot Bromination/Propargylation of Thiophene-2-carboxylic Acid

Bromination and Alkylation Sequence

This method avoids isolating the 4-bromo intermediate:

  • Bromination : Thiophene-2-carboxylic acid is treated with bromine in acetic acid at 0°C.

  • In Situ Propargylation : Propargyl alcohol is added directly to the reaction mixture with H₂SO₄ as a catalyst. The mixture is refluxed for 8 hours.

Key Data :

ParameterValue
Temperature100°C
CatalystH₂SO₄ (5 mol%)
Yield68%
Purity95% (HPLC)

Advantages : Reduced steps and higher scalability. Byproducts (e.g., di-substituted derivatives) are minimized using excess propargyl alcohol.

Palladium-Catalyzed Cross-Coupling of 4-Iodothiophene-2-carboxylic Acid

Preparation of 4-Iodothiophene-2-carboxylic Acid

  • Iodination : Thiophene-2-carboxylic acid reacts with iodine monochloride (ICl) in acetic acid at 50°C for 4 hours.

Sonogashira Coupling

The iodo group is replaced with propargyloxy via a palladium-catalyzed reaction:

  • Reagents : 4-Iodothiophene-2-carboxylic acid, propargyl alcohol, Pd(PPh₃)₄, CuI, NEt₃.

  • Conditions : 60°C, 6 hours in THF.

  • Yield : 58–63%.

Optimization Notes :

  • Ligand Effects : BINAP improves yield by 15% compared to PPh₃.

  • Side Reactions : Homocoupling of propargyl alcohol is suppressed using degassed solvents.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Propargylation65–7295ModerateHigh
One-Pot Bromination6890HighModerate
Palladium Coupling58–6398LowLow

Key Observations :

  • The one-pot method is preferred for industrial-scale synthesis due to fewer intermediates.

  • Palladium coupling offers high purity but is limited by catalyst cost .

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the thiophene ring.

    Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has several scientific research applications:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can act as a reactive site for covalent modification of biological targets, while the thiophene ring can interact with various enzymes and receptors. The carboxylic acid group can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Key Observations :

  • The propynyloxy group in the target compound distinguishes it from alkyl/aryl ethers (e.g., allyloxy in ), which may alter electronic density and steric bulk.
  • Carboxylic acid at the 2-position is a common feature across analogs, facilitating hydrogen bonding in biological targets .

Physicochemical Properties

Lipophilicity (clogP) and solubility are critical for bioavailability. Thiophene derivatives generally exhibit higher lipophilicity than furan analogs, enhancing membrane permeability .

Compound clogP Melting Point (°C) Density (g/cm³) pKa
5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid Not reported 220–224 1.38 3.51
4,5-Bis(4-allyloxyphenyl)thiophene-2-carboxylic acid Not reported Not reported Not reported Not reported
Thiophene-2-carboxylic acid (parent) 1.62 134–136 1.34 2.98 [Inferred]

Notable Trends:

  • Propynyloxy groups may further elevate clogP due to the alkyne moiety, though experimental data are needed for confirmation.

Anticancer Activity

Thiophene-2-carboxylic acid derivatives with bulky substituents show potent anticancer effects:

  • Compound 16 (5-(4-chlorophenyl)-3-pyrrolopyrimidine-thiophene-2-carboxylic acid): IC₅₀ values surpassing doxorubicin against specific cancer cell lines .
  • Compound 19b (triazolo-pyrimidine-thiophene derivative): Enhanced activity attributed to electron-withdrawing groups (e.g., 4-chlorophenyl) improving target binding .

Antimicrobial Activity

  • 4-Methyl-3-(2-propylamino-propionylamino)thiophene-2-carboxylic acid propylamide: MIC = 12.5 µg/mL against S. aureus; activity reduced with ethylamide substitution (MIC = 25 µg/mL) .
  • 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid : Broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Mechanistic Insight : The terminal alkyne in the target compound could disrupt bacterial membrane integrity or inhibit enzymes via covalent bonding.

Anti-Inflammatory and Antioxidant Activity

  • 4,5-Bis(4-allyloxyphenyl)thiophene-2-carboxylic acid : COX-2 binding affinity (ΔG = -10.48 kcal/mol) exceeds standard drugs, attributed to aryl ether substituents .
  • Propynyloxy substituents may similarly enhance COX-2 inhibition by providing steric bulk for hydrophobic pocket interactions.

Biological Activity

4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is a derivative of thiophene, a sulfur-containing heterocyclic compound known for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential antimicrobial and anticancer properties. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid includes a thiophene ring substituted with a prop-2-yn-1-yloxy group and a carboxylic acid functional group. This unique configuration contributes to its biological properties.

Antimicrobial Properties

Research indicates that 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These findings suggest that the compound may disrupt bacterial cell membranes or interfere with essential metabolic pathways, although the precise mechanism remains to be fully elucidated .

Anticancer Activity

In addition to its antimicrobial effects, 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

A notable study utilized the MTT assay to assess cell viability across different concentrations of the compound:

Cell Line Concentration (µM) Cell Viability (%)
MCF7 (Breast Cancer)3025
HCT116 (Colon Cancer)3030

These results indicate a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent .

The biological activity of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, which is critical for both microbial growth and cancer cell proliferation.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, potentially leading to increased permeability and cell lysis in bacteria.
  • Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways, leading to programmed cell death through mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Case Studies

Several case studies have explored the efficacy of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid:

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against E. coli and S. aureus, with MIC values indicating strong potential for therapeutic applications in treating infections caused by these pathogens .
  • Cancer Cell Line Assessment : Research involving MCF7 and HCT116 cells demonstrated that treatment with the compound resulted in substantial decreases in cell viability, suggesting its potential as a chemotherapeutic agent. Further exploration into its selectivity between cancerous and normal cells is ongoing .

Q & A

Q. What are the established synthetic routes for 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid, and how can regioselectivity be ensured during the introduction of the propargyloxy group?

Methodological Answer: The synthesis typically involves functionalizing thiophene-2-carboxylic acid at the 4-position. A common approach is nucleophilic substitution, where a propargyl bromide reacts with a hydroxyl-activated thiophene intermediate. To ensure regioselectivity:

  • Use protective groups (e.g., methyl esters) for the carboxylic acid to prevent side reactions.
  • Employ catalysts like potassium carbonate in anhydrous DMF to favor substitution at the 4-position over the 5-position .
  • Monitor reaction progress via TLC or HPLC to confirm intermediate formation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid?

Methodological Answer:

  • Spectroscopy:
    • NMR: 1^1H and 13^{13}C NMR confirm substituent positions (e.g., propargyloxy proton signals at δ 4.7–5.1 ppm and alkyne protons at δ 2.5–3.0 ppm).
    • FT-IR: Validate the carboxylic acid (C=O stretch ~1700 cm1^{-1}) and alkyne (C≡C stretch ~2100 cm1^{-1}) groups.
  • Crystallography:
    • Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry and confirms regiochemistry. Use programs like Mercury for visualization and packing analysis .

Q. What safety precautions are recommended when handling 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coat) due to potential irritancy (analogous to thiophene-2-carboxylic acid derivatives) .
  • Work in a fume hood to avoid inhalation of vapors/dust (precautionary code P261) .
  • Store in amber glass containers at ≤4°C to prevent photodegradation or thermal decomposition.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid derivatives?

Methodological Answer:

  • Derivatization: Modify substituents (e.g., replace propargyloxy with allyloxy or hydroxypropoxy groups) to assess effects on bioactivity .
  • Bioassays: Test derivatives in in vitro anti-inflammatory (COX-2 inhibition) and antioxidant (DPPH radical scavenging) models .
  • Data Analysis: Correlate electronic (Hammett constants) or steric parameters (Taft indices) with activity trends.

Q. What computational strategies are effective for predicting the interaction of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid with biological targets like COX-2?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with COX-2 (PDB: 1PXX) to predict binding modes. Key steps:
    • Prepare the ligand (protonation states, energy minimization).
    • Define the active site using residues Tyr-385 and Ser-530.
    • Validate models with RMSD clustering (<2.0 Å) .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bond persistence).

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed for thiophene-2-carboxylic acid derivatives?

Methodological Answer:

  • Experimental Replication: Ensure assay consistency (e.g., cell line viability, enzyme batch).
  • Pharmacokinetic Profiling: Measure solubility, metabolic stability (CYP450 assays), and membrane permeability (Caco-2 models) to explain in vivo discrepancies.
  • Dose-Response Refinement: Use Hill slope analysis to differentiate efficacy (EC50_{50}) from toxicity (LD50_{50}) .

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